TCO-NHS Ester (axial)
Overview
Description
TCO-NHS Ester (axial) is a specialized reagent used in click chemistry, particularly for bioconjugation and protein labeling. It contains a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester group. The TCO group is known for its high reactivity in inverse electron demand Diels-Alder reactions with tetrazine-containing molecules, making it a valuable tool in bioorthogonal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The TCO group is typically synthesized through a photochemical reaction driven by metal complexation . The NHS ester is then introduced through a reaction with N-hydroxysuccinimide and a suitable activating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of TCO-NHS Ester (axial) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
TCO-NHS Ester (axial) primarily undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules . This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The common reagents used in reactions with TCO-NHS Ester (axial) include tetrazine derivatives. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) at room temperature .
Major Products
The major products formed from these reactions are stable conjugates between the TCO-NHS Ester (axial) and the tetrazine-containing molecules. These conjugates are often used in various bioconjugation and labeling applications .
Scientific Research Applications
TCO-NHS Ester (axial) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules through click chemistry.
Biology: It is employed in the labeling and tracking of biomolecules in live cells and tissues.
Medicine: It is used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: It is utilized in the production of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of TCO-NHS Ester (axial) involves its high reactivity in inverse electron demand Diels-Alder reactions. The TCO group reacts with tetrazine-containing molecules to form stable conjugates. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes, making it ideal for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-NHS Ester: Another TCO derivative used in bioconjugation with a polyethylene glycol (PEG) linker.
TCO-PEG3-Biotin: A TCO derivative with a biotin linker used for affinity purification and labeling.
TCO-PEG4-DBCO: A TCO derivative with a dibenzocyclooctyne (DBCO) linker used for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Uniqueness
TCO-NHS Ester (axial) is unique due to its high reactivity and specificity in inverse electron demand Diels-Alder reactions compared to other TCO derivatives. Its axial configuration provides higher reactivity but may undergo deactivation faster than equatorial TCO derivatives .
Properties
IUPAC Name |
[(2Z)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXECMLNTLPRCJD-XQRVVYSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(CC1)OC(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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